molecular formula C9H13NO2 B1679894 Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate CAS No. 938-75-0

Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate

Cat. No. B1679894
CAS RN: 938-75-0
M. Wt: 167.2 g/mol
InChI Key: XUIPYRXOVPTMHC-UHFFFAOYSA-N
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Description

Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate is a chemical compound with the molecular formula C9H13NO2 . It is used in the preparation of blue pyrrole dyes and as an intermediate in the synthesis of receptor tyrosine kinase (RTK) inhibitors and their metabolites .


Synthesis Analysis

The synthesis of Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate and its derivatives often involves condensation reactions. For instance, condensation of ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate with various aromatic amines and with 5-amino-3-(4-bromo-phenyl(tolyl))-1H-pyrazole in absolute boiling ethanol afforded new azomethines as Schiff bases . Another study reported the synthesis of a pyrrole chalcone derivative by aldol condensation of ethyl 3,5-dimethyl-4-actyl-1H-pyrrole-2-carboxylate with furan-2-carbaldehyde in the presence of a strong hydroxyl base as a catalyst .


Molecular Structure Analysis

The molecular structure of Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate can be analyzed using various spectroscopic techniques. The compound has a molecular weight of 167.205 Da and a monoisotopic mass of 167.094635 Da .


Physical And Chemical Properties Analysis

Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate has a density of 1.1±0.1 g/cm3, a boiling point of 274.3±35.0 °C at 760 mmHg, and a flash point of 119.7±25.9 °C . It has 3 freely rotating bonds and no violations of the Rule of 5 .

Scientific Research Applications

Synthesis of Blue Pyrrole Dyes

This compound is utilized in the preparation of blue pyrrole dyes, which are significant in various industries for coloring purposes due to their stability and vibrancy .

Intermediate for Receptor Tyrosine Kinase Inhibitors

It serves as an intermediate in the synthesis of receptor tyrosine kinase (RTK) inhibitors, which are crucial in targeted cancer therapies .

Diagnostic Compound for Pyrrole Disorder

Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate is important in diagnosing pyrrole disorder or pyroluria, a biochemical abnormality leading to excessive pyrrole molecules and improper hemoglobin synthesis .

Antifungal and Antimicrobial Agents

The compound is used in synthesizing substituted carboxamides and carbohydrazide analogues as potential antifungal and antimicrobial agents, highlighting its significance in medical research and pharmaceuticals .

Synthesis of Pyrrolopyrazine Derivatives

It is involved in the synthesis of pyrrolopyrazine derivatives, which have various biological activities and therapeutic potentials .

Aldol Condensation Reactions

Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate is used in aldol condensation reactions to synthesize pyrrole chalcone derivatives, which have diverse applications in organic chemistry .

Molecular Docking Studies

This compound is also significant in molecular docking studies to predict the orientation of a substrate to its enzyme’s active site, aiding in drug design and discovery .

Indole Derivative Synthesis

Lastly, it plays a role in the synthesis of indole derivatives, which are prevalent moieties present in natural products and pharmaceuticals with various biological activities .

Safety And Hazards

While specific safety and hazard information for Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate is not available, it is generally recommended to use personal protective equipment, avoid dust formation, and avoid breathing vapors, mist, or gas when handling similar chemical compounds .

Future Directions

The future directions for Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate could involve further exploration of its synthesis methods and biological activities. Despite the importance of the pyrrolopyrazine scaffold, there are only a few Structure-Activity Relationship (SAR) research on it . Therefore, future research could focus on understanding the action mechanisms of Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate and its derivatives, and designing and synthesizing new leads to treat various diseases .

properties

IUPAC Name

ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-4-12-9(11)8-7(3)6(2)5-10-8/h5,10H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUIPYRXOVPTMHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CN1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90404917
Record name Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate

CAS RN

938-75-0
Record name Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=938-75-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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